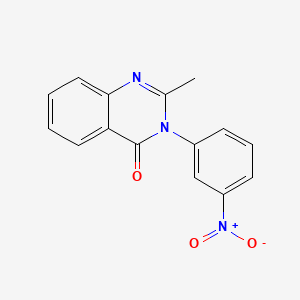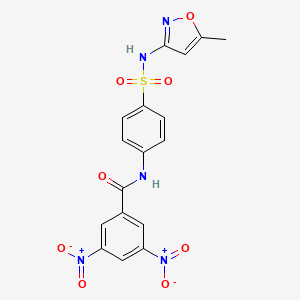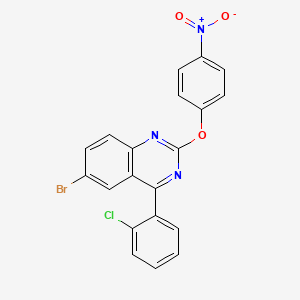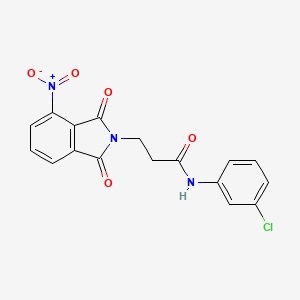![molecular formula C14H16N4O3 B11682256 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682256.png)
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ヒドロキシ-5-メチル-4H-ピラゾール-4-イル)-N'-[(E)-(2-メトキシフェニル)メチリデン]アセトヒドラジドは、ヒドロキシル基とメチル基が置換されたピラゾール環と、メトキシフェニル基に結合したアセトヒドラジド部分を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(3-ヒドロキシ-5-メチル-4H-ピラゾール-4-イル)-N'-[(E)-(2-メトキシフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、ヒドラジン水和物をアセト酢酸エチルと反応させてピラゾール中間体を生成する反応です。 この中間体は、次に酸性条件下で2-メトキシベンズアルデヒドと反応させ、最終生成物を得ます .
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。これには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
2-(3-ヒドロキシ-5-メチル-4H-ピラゾール-4-イル)-N'-[(E)-(2-メトキシフェニル)メチリデン]アセトヒドラジドは、以下の化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてカルボニル基を形成することができます。
還元: メトキシフェニル基はフェニル基に還元することができます。
置換: ヒドラジド部分は求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用することができます。
主要な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: フェニル置換ヒドラジドの形成。
置換: 使用する求核剤に応じて、様々な置換ヒドラジドが形成されます。
科学研究への応用
2-(3-ヒドロキシ-5-メチル-4H-ピラゾール-4-イル)-N'-[(E)-(2-メトキシフェニル)メチリデン]アセトヒドラジドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、治療の可能性について研究されています。
科学的研究の応用
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(3-ヒドロキシ-5-メチル-4H-ピラゾール-4-イル)-N'-[(E)-(2-メトキシフェニル)メチリデン]アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。たとえば、活性部位に結合することによって酵素を阻害したり、受容体結合部位と相互作用することによって受容体活性を調節したりする場合があります。 具体的な経路と標的は、特定の用途と使用の状況によって異なります .
類似の化合物との比較
類似の化合物
2-アミノ-4-(5-ヒドロキシ-3-メチル-1H-ピラゾール-4-イル)-4H-クロメン-3-カルボニトリル: ピラゾール環とヒドロキシル基を共有していますが、クロメン構造が異なります。
2,6-ビス(1,2,3-トリアゾール-4-イル)ピリジン: ピラゾール環の代わりにトリアゾール環を含んでおり、配位化学で使用されます
独自性
2-(3-ヒドロキシ-5-メチル-4H-ピラゾール-4-イル)-N'-[(E)-(2-メトキシフェニル)メチリデン]アセトヒドラジドは、官能基の特定の組み合わせにより、独特の化学反応性と潜在的な生物活性を持ちます。これは、様々な研究および産業用途に役立つ化合物です。
類似化合物との比較
Similar Compounds
- N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
- N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
- N’-[(E)-(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE is unique due to its specific methoxyphenyl and pyrazolyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H16N4O3 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |
InChI |
InChI=1S/C14H16N4O3/c1-9-11(14(20)18-16-9)7-13(19)17-15-8-10-5-3-4-6-12(10)21-2/h3-6,8,11H,7H2,1-2H3,(H,17,19)(H,18,20)/b15-8+ |
InChIキー |
IYIYTRSDIMBJRD-OVCLIPMQSA-N |
異性体SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=CC=C2OC |
正規SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682189.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682193.png)


![3-chloro-4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11682204.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682212.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682215.png)


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682228.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682241.png)
![4-tert-butyl-N-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}benzamide](/img/structure/B11682252.png)
![N-(2,3-Dimethylphenyl)-2-(6-{5-[(2,3-dimethylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}pyridin-2-YL)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11682273.png)
